N-Nonylthiourea

Description

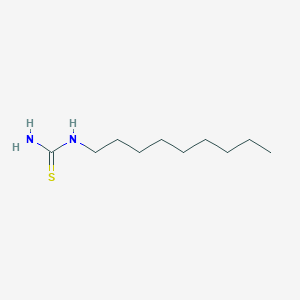

N-Nonylthiourea is a thiourea derivative characterized by a nonyl (C₉H₁₉) substituent attached to the thiourea core (-NH-CS-NH-). Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and sulfur-based reactivity.

Properties

CAS No. |

58349-09-0 |

|---|---|

Molecular Formula |

C10H22N2S |

Molecular Weight |

202.36 g/mol |

IUPAC Name |

nonylthiourea |

InChI |

InChI=1S/C10H22N2S/c1-2-3-4-5-6-7-8-9-12-10(11)13/h2-9H2,1H3,(H3,11,12,13) |

InChI Key |

DOXBODWJDNHQOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nonylthiourea can be synthesized through the reaction of nonylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically occurs under mild conditions and yields the desired thiourea derivative. Another common method involves the reaction of nonyl isothiocyanate with ammonia or primary amines .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where nonylamine and carbon disulfide are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Nonylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas.

Scientific Research Applications

Chemistry

N-Nonylthiourea serves as an important reagent in organic chemistry. It can be utilized as:

- A ligand in coordination chemistry, forming complexes with transition metals.

- A precursor for synthesizing other thiourea derivatives, which can have varied applications in medicinal chemistry.

Biology

Research has indicated that this compound exhibits biological activity that can be harnessed for various applications:

- Antimicrobial Activity : Studies have shown that thiourea derivatives can possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.

- Anticancer Research : Similar compounds have demonstrated potential anticancer activity. This compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.

Medicine

The medical applications of this compound are primarily focused on its potential therapeutic effects:

- Drug Development : Its unique structure makes it a candidate for drug development, particularly in creating new anticancer agents or antimicrobial drugs.

- Mechanism Studies : Investigations into how this compound interacts with biological systems can provide insights into its mechanism of action, which is crucial for developing effective therapies.

Industry

In industrial applications, this compound is used in:

- Agricultural Chemicals : It can be employed as an active ingredient in pesticides or herbicides due to its biological activity.

- Material Science : The compound may be utilized in the development of specialty materials or coatings that require specific chemical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

- Cytotoxicity Assessment : Research on thiourea derivatives indicated that compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

- Environmental Impact Studies : The environmental safety profile of this compound was evaluated, showing that while it possesses beneficial properties, careful assessment is necessary to understand its ecological implications when used in agricultural applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Ligand formation, precursor for synthesis | Versatile reagent for organic transformations |

| Biology | Antimicrobial and anticancer research | Significant activity against bacteria; cytotoxicity against cancer cells |

| Medicine | Drug development | Potential lead compound for new therapeutics |

| Industry | Agricultural chemicals, material science | Active ingredient in pesticides; used in specialty materials |

Mechanism of Action

The mechanism of action of N-Nonylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects. The sulfur atom in the thiourea group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Thiourea Derivatives

Key Observations :

- Hydrophobicity: this compound’s long alkyl chain renders it highly hydrophobic, reducing solubility in polar solvents like water compared to N-Acetylthiourea or N,N′-Dimethylthiourea .

- Melting Points : Smaller substituents (e.g., methyl in N,N′-Dimethylthiourea) lower melting points, while aromatic or bulky groups (e.g., phenyl in N-Phenylthiourea) increase crystallinity .

Table 2: Reaction Compatibility of Substituents

Biological Activity

N-Nonylthiourea is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thioureas, characterized by the general structure R-NH-C(S)-NH2, where R is a nonyl group in this case. This structural feature contributes to its unique biological properties, including its ability to interact with various biological targets.

- Inhibition of Enzymatic Activity :

- Thyroid Hormone Modulation :

- Anticancer Potential :

1. Effects on Developmental Biology

This compound has been studied for its effects on developmental processes in model organisms such as zebrafish. Research indicates that exposure to thioureas can lead to alterations in eye size and overall morphology due to thyroid hormone disruption .

| Study Focus | Organism | Concentration | Observed Effects |

|---|---|---|---|

| Eye Size Reduction | Zebrafish | 0.2 mM | Significant reduction in eye size and morphological changes |

| Morphological Changes | Various Species | Variable | Inhibition of melanization and developmental delays |

2. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth was assessed through MTT assays, revealing promising results.

| Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.37 | EGFR pathway inhibition |

| A549 (Lung Cancer) | 0.45 | Induction of apoptosis |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it effectively inhibited the growth of MCF-7 cells through the modulation of the EGFR signaling pathway. The molecular docking analysis revealed a strong binding affinity, suggesting a potential role as an anticancer agent.

Case Study 2: Developmental Toxicity

Research involving zebrafish embryos exposed to this compound showed significant developmental toxicity characterized by reduced eye size and altered body morphology. These findings highlight the compound's potential goitrogenic effects due to thyroid hormone interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.